9-Thiocyanato-androst-4-ene-3,11,17-trione
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Overview
Description
9-Thiocyanato-androst-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolism and Excretion Analysis
The metabolism and excretion of androst-4-ene-3,6,17-trione, a related compound to 9-Thiocyanato-androst-4-ene-3,11,17-trione, have been studied using gas chromatography-mass spectrometry. These studies are crucial for understanding the biological processing of such compounds, particularly in the context of doping analysis (Van Thuyne et al., 2005).
Synthesis Techniques
Research into the synthesis of related compounds, such as androst-4-ene-3β,11β-diol-17-one from androst-4-ene-3,11,17-trione, provides valuable insights into the chemical pathways and techniques used to create various derivatives of androst-4-ene compounds (Morreal, 1966).
Chemical Reactions and Molecular Analysis
Studies exploring the 1,4-addition reaction with thiols and conformational analysis using PM3 molecular orbital calculations of various androst-4-ene-3,6,17-triones have been conducted. These studies are significant for understanding the chemical behavior and molecular structure of these compounds (Numazawa et al., 1993).
Quantitative Analysis in Biological Samples
The development of sensitive and accurate methods for quantifying androst-4-ene-3,6,17-trione and its metabolites in biological samples like urine is crucial for clinical and pharmacological studies. Such methods enable the detailed analysis of the compound's presence and metabolism in the human body (Deventer et al., 2005).
Aromatase Inhibition Studies
Research on various androst-4-ene-3,6,17-trione derivatives has shown their potential as aromatase inhibitors. These studies help in understanding how different substitutions on the androst-4-ene structure can impact its biological activity, particularly in estrogen biosynthesis (Numazawa & Tachibana, 1994).
properties
Molecular Formula |
C20H23NO3S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-9-yl] thiocyanate |
InChI |
InChI=1S/C20H23NO3S/c1-18-10-17(24)20(25-11-21)15(14(18)5-6-16(18)23)4-3-12-9-13(22)7-8-19(12,20)2/h9,14-15H,3-8,10H2,1-2H3/t14-,15-,18-,19-,20-/m0/s1 |
InChI Key |
DWIXJBBZGSOVLL-ZESOOZHZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CCC4=O)C)SC#N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4=O)C)SC#N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4=O)C)SC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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